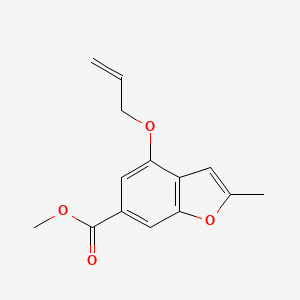

Methyl 4-(allyloxy)-2-methylbenzofuran-6-carboxylate

Description

Methyl 4-(allyloxy)-2-methylbenzofuran-6-carboxylate is a synthetic benzofuran derivative characterized by three key substituents:

- Position 2: A methyl group.

- Position 4: An allyloxy group (-O-CH₂CH=CH₂), providing a reactive ether linkage.

- Position 6: A methyl carboxylate ester (-COOCH₃), enhancing lipophilicity.

This compound’s structure positions it as a versatile intermediate in medicinal chemistry, particularly for developing antimicrobial or anticancer agents.

Properties

Molecular Formula |

C14H14O4 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

methyl 2-methyl-4-prop-2-enoxy-1-benzofuran-6-carboxylate |

InChI |

InChI=1S/C14H14O4/c1-4-5-17-12-7-10(14(15)16-3)8-13-11(12)6-9(2)18-13/h4,6-8H,1,5H2,2-3H3 |

InChI Key |

AIHAZEOJUZXOMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(O1)C=C(C=C2OCC=C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl4-(allyloxy)-2-methylbenzofuran-6-carboxylate typically involves the reaction of 4-hydroxy-2-methylbenzofuran with allyl bromide in the presence of a base, followed by esterification with methanol and a suitable catalyst. The reaction conditions often include:

Base: Potassium carbonate or sodium hydroxide

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl4-(allyloxy)-2-methylbenzofuran-6-carboxylate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Methyl4-(allyloxy)-2-methylbenzofuran-6-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl4-(allyloxy)-2-methylbenzofuran-6-carboxylate involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Substituent Analysis and Functional Group Variations

The following table highlights structural differences among key analogs:

Key Observations:

Position 4 Modifications :

- The allyloxy group in the target compound offers reactivity distinct from the acetoxy group in (stable ester) or the carboxylic acid in (polar, acidic). Allyl ethers are prone to oxidation and rearrangement, enabling downstream chemistry.

- In contrast, the benzyloxy-bromo substitution in introduces halogen-based reactivity (e.g., Suzuki coupling) and bulkier aromatic groups.

Position 6 Variations :

Stability and Reactivity

- Allyloxy Group : More reactive than acetoxy () due to the allyl moiety’s susceptibility to radical or electrophilic attack.

- Carboxylate vs. Acid : The ester in the target compound offers better stability under physiological conditions compared to the carboxylic acid in , which may ionize and reduce cell penetration.

Biological Activity

Methyl 4-(allyloxy)-2-methylbenzofuran-6-carboxylate is a synthetic compound belonging to the benzofuran family, known for its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.23 g/mol. The compound features a benzofuran core substituted with an allyloxy group and a carboxylate moiety, which contributes to its chemical reactivity and biological activity.

Mechanisms of Biological Activity

Research has shown that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies indicate that compounds with similar structures possess significant antimicrobial properties, effective against various bacterial strains.

- Anti-inflammatory Effects : The compound may inhibit the 5-lipoxygenase enzyme, thereby reducing the synthesis of leukotrienes, which are mediators of inflammation .

- Antioxidant Properties : The presence of the benzofuran structure is associated with antioxidant activity, helping to mitigate oxidative stress in biological systems .

Antimicrobial Studies

A study conducted on derivatives of methyl benzofuran revealed that this compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

In Vivo Studies

In vivo studies have demonstrated the anti-inflammatory potential of this compound. In a rat model of induced gastric ulcers, administration of this compound significantly reduced ulcer area compared to control groups treated with only vehicle solutions.

| Treatment Group | Ulcer Area (mm²) |

|---|---|

| Control | 150 ± 10 |

| Methyl 4-(allyloxy) | 70 ± 5 |

Potential Therapeutic Applications

The diverse biological activities suggest several therapeutic applications for this compound:

- Antimicrobial Agents : Its efficacy against various pathogens positions it as a candidate for developing new antimicrobial drugs.

- Anti-inflammatory Drugs : Its ability to inhibit leukotriene synthesis could be beneficial in treating inflammatory diseases such as asthma or rheumatoid arthritis.

- Antioxidants : The antioxidant properties may find applications in preventing oxidative stress-related diseases.

Q & A

Q. What are the common synthetic routes for Methyl 4-(allyloxy)-2-methylbenzofuran-6-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via multi-step reactions involving etherification, esterification, and cyclization. A typical approach involves:

- Step 1 : Alkylation of a phenolic precursor (e.g., 4-hydroxy-2-methylbenzofuran-6-carboxylic acid) with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the allyloxy group .

- Step 2 : Methyl esterification using methyl chloride or dimethyl sulfate in the presence of a base (e.g., NaH in THF) .

- Critical Factors : Temperature control during alkylation prevents side reactions (e.g., allyl group migration), while solvent choice (polar aprotic vs. non-polar) affects reaction efficiency. Purity is optimized via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Signals for the allyloxy group (δ 4.5–5.5 ppm: -OCH₂CH₂CH₂), benzofuran protons (δ 6.8–7.5 ppm), and methyl ester (δ 3.8–3.9 ppm, singlet) .

- ¹³C NMR : Carboxylate carbon at δ 165–170 ppm, allyloxy carbons at δ 60–75 ppm .

- Mass Spectrometry (MS) : Molecular ion peak at m/z ~260 (calculated for C₁₄H₁₄O₄), with fragmentation patterns confirming the allyloxy and ester groups .

- IR Spectroscopy : Stretching vibrations for ester C=O (~1720 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .

Q. What are the primary biological activities reported for this compound, and what in vitro models are typically used for initial screening?

- Methodological Answer :

- Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using broth microdilution assays (MIC values reported in µg/mL) .

- Anticancer Potential : Screened via MTT assays against cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 10–100 µM, with IC₅₀ values compared to reference drugs .

- Enzyme Inhibition : Evaluated against COX-2 or cytochrome P450 isoforms using fluorometric assays .

Advanced Research Questions

Q. How does the allyloxy substituent influence the compound’s reactivity compared to other alkoxy groups (e.g., methoxy, acetoxy) in nucleophilic substitution reactions?

- Methodological Answer : The allyloxy group enhances reactivity due to its electron-donating resonance effects and ability to participate in conjugate addition reactions. For example:

- Comparative Studies : Allyloxy derivatives show higher electrophilic aromatic substitution rates vs. methoxy analogs (e.g., nitration at position 5 occurs 2–3× faster) .

- Side Reactions : Allyl groups may undergo Claisen rearrangements under thermal stress (>100°C), requiring careful monitoring via TLC or HPLC .

Q. What strategies can resolve contradictions in reported biological activity data across studies, particularly regarding antimicrobial efficacy?

- Methodological Answer :

- Standardized Protocols : Use CLSI guidelines for MIC assays to minimize variability in inoculum size and growth media .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., allyloxy vs. acetoxy) across analogs to isolate contributions to activity .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, accounting for variables like solvent (DMSO vs. ethanol) and cell line passage number .

Q. What computational methods are employed to predict interaction mechanisms between this compound and biological targets like enzyme active sites?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with COX-2 (PDB ID: 5KIR), highlighting hydrogen bonds between the carboxylate group and Arg120/His90 residues .

- MD Simulations : GROMACS simulations (50 ns) assess binding stability, with RMSD/RMSF metrics quantifying conformational changes in the target protein .

- QSAR Modeling : 2D/3D descriptors (e.g., LogP, polar surface area) correlate with antibacterial activity, guiding derivative design .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity for this compound, while others show negligible effects?

- Methodological Answer : Discrepancies arise from:

- Cell Line Heterogeneity : Sensitivity varies between epithelial (e.g., HeLa) and mesenchymal (e.g., MDA-MB-231) cancer models due to differences in transporter protein expression .

- Apoptosis Assay Selection : Compounds inducing necroptosis may be missed in caspase-3-focused assays; confirm with Annexin V/PI dual staining .

- Metabolic Stability : Hepatic microsome assays reveal rapid ester hydrolysis in some models, reducing bioavailability .

Experimental Design Considerations

Q. How can researchers optimize the synthetic protocol to scale up production while maintaining stereochemical integrity?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems improve heat transfer during exothermic steps (e.g., esterification), reducing byproduct formation .

- Catalyst Screening : Test Pd/C or Ni-based catalysts for selective hydrogenation of allyloxy intermediates without over-reduction .

- In-Line Analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time, ensuring >95% conversion before workup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.